8-Bromo-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-BROMO-4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of bromine atoms at specific positions on the quinoline ring, which imparts unique chemical properties. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-BROMO-4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-BROMO-4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, solvents like tetrahydrofuran (THF), and temperatures ranging from -78°C to room temperature.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like acetonitrile, and temperatures around 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or ether, and temperatures around 0-25°C.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
8-BROMO-4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of anti-cancer, anti-malarial, and anti-inflammatory drugs.
Biological Studies: Employed in studying the interactions with biological targets such as enzymes and receptors.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 8-BROMO-4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an allosteric modulator of nicotinic acetylcholine receptors, influencing neurotransmission . The bromine atoms play a crucial role in enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-BROMOQUINOLINE: A simpler quinoline derivative with a single bromine atom.
4-(4-BROMOPHENYL)-THIAZOL-2-AMINE: A compound with a similar bromophenyl group but different core structure.
Uniqueness
8-BROMO-4-(4-BROMOPHENYL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its complex structure, which combines multiple bromine atoms and a cyclopentaquinoline core. This structural complexity imparts distinct chemical properties and enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
8-bromo-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Br2N/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQVEPXPKIJYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.